4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-(1-benzylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-23(21,14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)22-16-6-10-18-11-7-16/h1-7,10-11,17H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMADAZBYLEYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Etherification with Pyridine: The final step involves the reaction of the sulfonylated piperidine with a pyridine derivative under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives or substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activity. The piperidine and pyridine moieties are common in many bioactive compounds, suggesting possible applications in drug discovery and development.
Medicine
Potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. The benzylsulfonyl group is known to enhance the solubility and bioavailability of drugs.
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
4-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Contains a phenylsulfonyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of the benzylsulfonyl group in 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine distinguishes it from similar compounds, potentially offering unique properties such as enhanced solubility and specific biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring linked to a piperidine moiety via an ether bond. The presence of the benzylsulfonyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula for 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine is . Its structure can be described as follows:
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Piperidine Moiety : A saturated six-membered ring containing nitrogen.
- Benzylsulfonyl Group : A sulfonamide functional group that enhances solubility and bioavailability.
The biological activity of this compound is likely mediated through interactions with various biological targets, such as enzymes and receptors. The benzylsulfonyl group may facilitate binding through hydrophobic interactions and hydrogen bonding, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperidine and pyridine moieties are frequently evaluated for their antibacterial properties. Preliminary studies suggest potential efficacy against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating conditions like Alzheimer's disease.
- Neuropharmacological Effects : Given the presence of the piperidine structure, there is potential for this compound to influence neurological pathways, possibly serving as an anticonvulsant or anxiolytic agent.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine:
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine distinguishes it from other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine | Methyl instead of benzyl group | Moderate antibacterial activity |
| 4-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridine | Phenyl group | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
